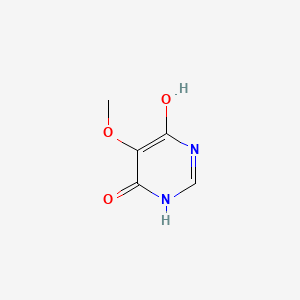

4,6-Dihydroxy-5-methoxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-5-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEPQQUEVRZWST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566115 | |

| Record name | 6-Hydroxy-5-methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5193-84-0 | |

| Record name | 6-Hydroxy-5-methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dihydroxy-5-methoxypyrimidine: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 4,6-dihydroxy-5-methoxypyrimidine. The information is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleobases, vitamins, and numerous synthetic drugs. The strategic placement of hydroxyl and methoxy groups on the pyrimidine ring of this particular molecule makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] While extensive biological data for this compound itself is not widely available in public literature, its structural features suggest potential for biological activity, warranting further investigation.

Physicochemical Properties

This compound is typically a white to pale yellow crystalline solid.[3] It exhibits solubility in alkaline solutions, as well as in acid ethyl and alcohol.[4] Due to the presence of the hydroxyl groups, it can exhibit tautomerism, existing in equilibrium between the dihydroxy and keto-enol forms.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₃ | [4] |

| Molecular Weight | 142.11 g/mol | [4] |

| CAS Number | 5193-84-0 | [4] |

| Melting Point | 275 °C | [4] |

| Boiling Point | 336.4 °C at 760 mmHg (Predicted) | [1] |

| Appearance | White to pale yellow crystalline solid | [3] |

| Solubility | Soluble in alkali, acid ethyl, and alcohol | [4] |

Synthesis of this compound

The primary and most documented synthetic route to this compound involves the cyclocondensation of a dialkyl methoxymalonate with formamide in the presence of a strong base, typically an alkali metal alkoxide such as sodium methoxide. This reaction proceeds through the formation of a disodium salt of the target molecule, which is subsequently acidified to yield the final dihydroxy product.[3]

Synthesis Pathway

The overall synthetic scheme is depicted below:

Caption: Synthesis of this compound.

Experimental Protocol: Cyclocondensation and Acidification

The following is a generalized experimental protocol based on procedures described in various patents.[5][6][7] Researchers should adapt and optimize these conditions for their specific laboratory setup and scale.

Materials:

-

Diethyl methoxymalonate

-

Formamide

-

Sodium methoxide (solid or as a solution in methanol)

-

Methanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Water

Procedure:

Step 1: Cyclocondensation to form the Disodium Salt

-

To a reaction vessel equipped with a stirrer, reflux condenser, and under an inert atmosphere (e.g., nitrogen or argon), charge sodium methoxide and anhydrous methanol.

-

Heat the mixture to a specified temperature (typically between 50-80 °C).[5]

-

Slowly add a mixture of diethyl methoxymalonate and formamide to the stirred solution of sodium methoxide over a period of time.

-

After the addition is complete, continue to heat the reaction mixture at reflux for several hours to ensure the completion of the cyclization.

-

Upon completion, the reaction mixture containing the precipitated disodium salt of this compound can be cooled.

Step 2: Acidification to this compound

-

The cooled reaction mixture from Step 1 is treated with water to dissolve the sodium salt.

-

Slowly add concentrated hydrochloric acid to the aqueous solution with stirring, monitoring the pH.

-

Continue adding acid until the pH of the solution is acidic, which will cause the precipitation of the free this compound.

-

The precipitated solid is then collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum to yield the final product.

Potential Biological Activities and Applications

While specific biological studies on this compound are limited in the publicly available literature, the pyrimidine core is a well-established pharmacophore with a broad range of biological activities.[2][8] Derivatives of pyrimidine are known to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][8]

This compound serves as a key intermediate in the synthesis of various biologically active molecules.[1] A notable application is in the preparation of sulfadoxine, an antimalarial drug. The dihydroxy compound is first chlorinated to 4,6-dichloro-5-methoxypyrimidine, which is a versatile precursor for nucleophilic substitution reactions.[9][10][11]

The presence of the hydroxyl and methoxy groups on the pyrimidine ring offers multiple points for further chemical modification, making it an attractive starting material for the generation of compound libraries for drug discovery screening.

Caption: Potential derivatization and applications.

Conclusion

This compound is a synthetically accessible and versatile intermediate. The established synthesis via cyclocondensation provides a reliable route to this compound. While direct biological data is scarce, its structural relationship to a wide range of bioactive pyrimidines and its utility as a precursor for pharmaceuticals like sulfadoxine underscore its importance in medicinal chemistry and drug development. Further research into the specific biological properties of this compound and its novel derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 5193-84-0 [chemicalbook.com]

- 4. This compound | 5193-84-0 | FD12085 [biosynth.com]

- 5. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

- 6. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]

- 7. EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine - Google Patents [patents.google.com]

- 10. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 11. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]

In-Depth Technical Guide to 4,6-Dihydroxy-5-methoxypyrimidine (CAS 5193-84-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 4,6-Dihydroxy-5-methoxypyrimidine (CAS 5193-84-0), a key heterocyclic intermediate in pharmaceutical synthesis. This document collates available data on its physicochemical characteristics, synthesis, and reactivity. While specific biological activity data for this compound is limited, this guide also explores the broader pharmacological context of pyrimidine derivatives. Detailed experimental protocols derived from patent literature and related studies are provided to assist researchers in its synthesis and subsequent reactions.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid.[1][2] It is a crucial building block in the synthesis of various pharmaceutical compounds, notably as a precursor to sulfonamide drugs.[2]

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 5193-84-0 | [3][4] |

| Molecular Formula | C₅H₆N₂O₃ | [3][4] |

| Molecular Weight | 142.11 g/mol | [3][5] |

| Melting Point | 275 °C | [3] |

| 341-345 °C | [2] | |

| Solubility | Soluble in alkali, acid ethyl, and alcohol. | [3] |

| Appearance | White crystalline solid | [3] |

| Pale yellow solid | [2] | |

| Storage | Store at 10°C - 25°C | [3] |

Note: The discrepancy in reported melting points may be due to different polymorphic forms or measurement conditions.

Spectroscopic Data

Expected Spectroscopic Characteristics:

-

¹H NMR: The spectrum is expected to show signals corresponding to the methoxy group protons, the C2-proton of the pyrimidine ring, and exchangeable protons of the hydroxyl groups. The chemical shifts would be influenced by the solvent and the tautomeric form present.

-

¹³C NMR: The spectrum would display five distinct carbon signals corresponding to the pyrimidine ring carbons and the methoxy carbon. The chemical shifts of the ring carbons would be indicative of their electronic environment.

-

FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to O-H and N-H stretching (in the case of tautomers), C=O stretching, C=N and C=C ring stretching, and C-O stretching of the methoxy group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as CO, HCN, and radicals from the methoxy group.

Synthesis and Reactivity

Synthesis of this compound Sodium Salt

A common synthetic route to this compound is through the cyclization of a malonic ester derivative with formamide in the presence of a strong base, which typically yields the sodium salt of the product.[1][2]

Experimental Protocol: Preparation of this compound Sodium Salt [1]

Materials:

-

Sodium methylate

-

Methanamide (Formamide)

-

2-methoxypropandioic acid ethyl methyl ester

-

Methanol

Procedure:

-

To a dried reaction vessel, add sodium methylate.

-

Stir and heat the vessel to 65-68 °C.

-

Add methanamide to the reaction mixture.

-

Slowly add 2-methoxypropandioic acid ethyl methyl ester dropwise to the mixture while maintaining the temperature at 65-70 °C.

-

Allow the reaction to proceed for 2 to 6 hours.

-

After the reaction is complete, distill the mixture at 25-80 °C to remove methanol.

-

Cool the resulting mixture to 10-15 °C.

-

Collect the solid product by centrifugation.

References

physical and chemical properties of 4,6-Dihydroxy-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxy-5-methoxypyrimidine is a substituted pyrimidine that holds interest as a potential building block in medicinal chemistry and materials science. Its structural relationship to biologically significant pyrimidines, such as uracil and thymine, suggests its potential as an intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structural characteristics, and physicochemical data. While specific experimental protocols for its synthesis and detailed biological activity studies are not extensively reported in publicly accessible literature, this document outlines general synthetic strategies and discusses its chemical reactivity, with a particular focus on its tautomeric nature and its use as a precursor in the synthesis of other functionalized pyrimidines. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and materials science.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid.[1][2] Its core structure is a pyrimidine ring substituted with two hydroxyl groups at positions 4 and 6, and a methoxy group at position 5.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂O₃ | [3][4] |

| Molecular Weight | 142.11 g/mol | [3][4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 275 °C | [3] |

| 341-345 °C | [1][5] | |

| Boiling Point | 336.4 °C at 760 mmHg | [1] |

| Solubility | Soluble in alkali, acid ethyl, and alcohol. Soluble in water and polar organic solvents. | [1][6] |

| pKa (Predicted) | 4.90 ± 0.10 | [7] |

| Storage | Store at 2-8 °C or 10-25 °C in a well-closed container. | [3][7] |

Structural Information

| Identifier | Value | Reference(s) |

| CAS Number | 5193-84-0 | [3] |

| MDL Number | MFCD07368271 | [3] |

| SMILES | COC1=C(N=CNC1=O)O | [3] |

| InChI | InChI=1S/C5H6N2O3/c1-10-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9) | [4] |

Chemical Properties and Reactivity

Tautomerism

A significant chemical feature of this compound is its existence in various tautomeric forms. The dihydroxy form can tautomerize to keto-enol and diketo forms. The equilibrium between these tautomers can be influenced by the solvent, pH, and temperature. The presence of these tautomeric forms is crucial for its reactivity.

Caption: Tautomeric forms of this compound.

Reactivity

The hydroxyl groups of this compound can undergo reactions typical of enols or phenols. It is known to be a key intermediate in the synthesis of other pyrimidine derivatives, most notably through the conversion of its hydroxyl groups to leaving groups, such as chlorides.

This reactivity makes it a valuable precursor for creating a variety of substituted pyrimidines with potential applications in pharmaceuticals and agrochemicals.[1]

Experimental Protocols

General Synthesis Strategy: Cyclocondensation

The most common approach for the synthesis of the 4,6-dihydroxypyrimidine core is the cyclocondensation of a malonic acid derivative with a formamide equivalent in the presence of a base. For this compound, this would involve a methoxy-substituted malonate.

Caption: General workflow for the synthesis of this compound.

A plausible, though not explicitly detailed, synthesis involves the cyclization of methylethyl methoxymalonate with formamide and sodium methoxide to generate the disodium salt of 5-methoxy-4,6-dihydroxypyrimidine, which is then acidified to yield the final product.[2]

Use in Further Synthesis: Preparation of 4,6-Dichloro-5-methoxypyrimidine

This compound is a common starting material for the synthesis of 4,6-dichloro-5-methoxypyrimidine, a versatile intermediate for nucleophilic substitution reactions.

General Protocol Outline:

-

Reaction Setup: this compound is suspended in an inert solvent.

-

Chlorination: A chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃), is added.[8][9]

-

Reaction Conditions: The mixture is typically heated to reflux for several hours.

-

Work-up: The reaction mixture is carefully quenched, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified, for example, by distillation or recrystallization.

Caption: Workflow for the synthesis of 4,6-dichloro-5-methoxypyrimidine.

Spectral Data

While certificates of analysis for commercially available this compound indicate that ¹H-NMR and Mass Spectrometry are used for characterization, publicly accessible spectral data (e.g., spectra images, peak lists) for this specific compound are scarce.[10] Researchers are advised to acquire their own analytical data upon synthesis or purchase.

Biological Activity and Signaling Pathways

There is a notable lack of specific biological activity data for this compound in the scientific literature. However, the pyrimidine scaffold is a well-established pharmacophore present in a multitude of drugs, suggesting that this compound could serve as a valuable starting point for the development of new therapeutic agents.

The broader class of pyrimidine derivatives has been shown to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Many anticancer drugs, such as 5-fluorouracil, are pyrimidine analogs. Substituted pyrimidines have also been investigated as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival.

-

Antimicrobial and Antiviral Properties: The pyrimidine core is central to several antiviral nucleoside analogs. Non-nucleoside pyrimidine derivatives have also been reported to possess antiviral and antimicrobial activity.

-

Anti-inflammatory and Immunomodulatory Effects: Certain pyrimidine derivatives have demonstrated the ability to modulate inflammatory responses.[6]

Given the absence of direct studies on this compound, it is not possible to definitively link it to any specific signaling pathways. However, based on the activities of related pyrimidine derivatives, it could be hypothesized that its derivatives might interact with pathways involved in nucleic acid metabolism, cell cycle regulation, or inflammatory signaling. Further research is required to explore these possibilities.

Caption: Potential biological activities of derivatives of this compound.

Conclusion

This compound is a chemical compound with well-defined physical properties and established utility as a synthetic intermediate. Its chemical reactivity, particularly the tautomerism and the ability to convert the hydroxyl groups into other functionalities, makes it a versatile building block for the synthesis of more complex heterocyclic systems. While its own biological activity remains largely unexplored, its structural features suggest that it is a promising scaffold for the development of novel compounds with potential therapeutic applications. This guide provides a summary of the currently available technical information on this compound, highlighting the need for further research to fully elucidate its synthetic protocols, spectral characteristics, and biological potential.

References

- 1. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. scienceopen.com [scienceopen.com]

- 4. Pyrimidine synthesis [organic-chemistry.org]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 7. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-Dihydroxy-5-methoxypyrimidine

This technical guide provides a comprehensive overview of 4,6-dihydroxy-5-methoxypyrimidine, a key heterocyclic intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and potential biological significance.

Core Molecular Data

This compound, also known by its IUPAC name 6-hydroxy-5-methoxypyrimidin-4(3H)-one, is a pyrimidine derivative with the chemical formula C₅H₆N₂O₃.[1][2][3] Its molecular structure is characterized by a pyrimidine ring substituted with two hydroxyl groups at positions 4 and 6, and a methoxy group at position 5.

Below is a summary of its key quantitative data:

| Property | Value | References |

| Molecular Formula | C₅H₆N₂O₃ | [1][2][3] |

| Molecular Weight | 142.11 g/mol | [1][2] |

| CAS Number | 5193-84-0 | [1][2][3] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 275 °C | [1] |

| Boiling Point | 336.4 °C at 760 mmHg (Predicted) |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the cyclization of a substituted malonic ester with formamide in the presence of a strong base like sodium methoxide.[4] This process leads to the formation of the disodium salt of 5-methoxy-4,6-dihydroxypyrimidine, which can then be acidified to yield the final product.

Experimental Protocol: Synthesis of Disodium 5-methoxy-4,6-dihydroxypyrimidine

This protocol is adapted from established industrial synthesis methods.

Materials:

-

2-methoxy-dimethyl malonate

-

Formamide

-

Sodium methoxide solution in methanol (e.g., 30%)

-

Methanol

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, reflux condenser, and addition funnel, charge the sodium methoxide-methanol solution.

-

Heat the solution to reflux temperature (approximately 70 °C).

-

Slowly add a mixture of 2-methoxy-dimethyl malonate and formamide to the refluxing sodium methoxide solution over a period of 1-2 hours.

-

Maintain the reaction mixture at reflux for an additional 2-3 hours to ensure the completion of the cyclization reaction.

-

Monitor the reaction progress by a suitable analytical method, such as high-performance liquid chromatography (HPLC), to confirm the consumption of the starting materials.

-

Upon completion, the resulting precipitate of disodium this compound is collected by filtration.

-

The collected solid is washed with methanol to remove any unreacted starting materials and byproducts.

-

The product is then dried under vacuum.

Acidification to this compound:

-

The disodium salt is dissolved in water.

-

The aqueous solution is carefully acidified with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried.

Role as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the preparation of chlorinated pyrimidines which are versatile building blocks.

Experimental Protocol: Synthesis of 4,6-dichloro-5-methoxypyrimidine

Materials:

-

Disodium 5-methoxy-4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

In a reaction vessel, add 31 parts of disodium 5-methoxy-4,6-dihydroxypyrimidine to 42 parts of phosphorus oxychloride.

-

Heat the mixture to 65 °C and maintain for 1.5 hours.

-

After the reaction, remove the excess phosphorus oxychloride under reduced pressure.

-

The crude product can then be purified by recrystallization from a suitable solvent like methanol.

Caption: Synthesis pathway of this compound and its conversion.

Potential Biological and Pharmaceutical Significance

While specific biological activities of this compound are not extensively documented in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore present in a wide range of biologically active compounds. Derivatives of pyrimidine are known to exhibit a variety of therapeutic effects.

Antiviral and Anticancer Potential: The structure of this compound makes it a valuable precursor for the synthesis of nucleoside analogs. These analogs can interfere with the synthesis of DNA or RNA in cancer cells or viruses, leading to potential anticancer and antiviral activities.[5] The pyrimidine core is central to numerous antiviral and anticancer drugs. A wide variety of pyrimidine molecules have been produced and tested for antiviral activity against a range of viruses, including influenza, herpes, and hepatitis. Similarly, many substituted pyrimidines have been investigated for their anticancer properties.

Caption: Potential applications derived from this compound.

References

- 1. EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]

- 2. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]

- 3. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

- 4. CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine - Google Patents [patents.google.com]

- 5. This compound [myskinrecipes.com]

Solubility Profile of 4,6-Dihydroxy-5-methoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 4,6-Dihydroxy-5-methoxypyrimidine (CAS No. 5193-84-0), a heterocyclic compound of interest in various research and development domains. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on compiling qualitative solubility information, presenting a generalized experimental protocol for its determination, and outlining the key factors influencing the solubility of pyrimidine derivatives.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₃ | [1] |

| Molecular Weight | 142.11 g/mol | [1] |

| Melting Point | 275.00 °C | [1] |

| Appearance | White crystalline solid | [1] |

Qualitative Solubility Data

Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly accessible literature. However, qualitative descriptions indicate its solubility in several classes of solvents. This information is summarized in the table below.

| Solvent Class | Solubility Description | Reference |

| Alkali | Soluble | [1] |

| Acid Ethyl | Soluble | [1] |

| Alcohol | Soluble | [1] |

| Water | Soluble | [2] |

| Polar Organic Solvents | Soluble | [2] |

It is important to note that these are general descriptions and the actual solubility can vary significantly with temperature and the specific solvent used. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a solid compound like this compound in a specific solvent. This method, often referred to as the shake-flask method, is a standard approach for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent of interest (e.g., water, ethanol, DMSO)

-

Sealed vials or flasks

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Pre-weighed evaporating dish or vial

-

Analytical balance

-

Vortex mixer

-

Oven or nitrogen stream for solvent evaporation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to days, depending on the compound and solvent system. It is advisable to perform preliminary experiments to determine the necessary equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Determine the concentration of the solute in the filtrate. A common method is to evaporate the solvent and weigh the residual solid.

-

Evaporate the solvent from the known volume of the filtrate under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a suitable temperature that will not cause decomposition of the solute).

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant withdrawn in L)

-

Solubility can also be expressed in other units such as mg/mL or molarity.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining compound solubility.

Factors Influencing the Solubility of Pyrimidine Derivatives

The solubility of pyrimidine derivatives such as this compound is governed by several factors:

-

Temperature: Generally, the solubility of solid organic compounds in liquid solvents increases with increasing temperature.

-

Solvent Polarity: The principle of "like dissolves like" is crucial. The presence of polar functional groups, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups in this compound, suggests a higher solubility in polar solvents due to the potential for hydrogen bonding and dipole-dipole interactions.

-

Substituents: The nature and position of substituent groups on the pyrimidine ring significantly impact solubility. The hydroxyl groups can act as both hydrogen bond donors and acceptors, enhancing solubility in protic solvents.

-

Crystalline Structure: The stability of the crystal lattice of the solid compound affects its solubility. A more stable crystal structure generally corresponds to lower solubility as more energy is required to overcome the lattice forces.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 5-Methoxypyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of pyrimidine derivatives, with a specific focus on the structural characteristics of 4,6-disubstituted-5-methoxypyrimidines. While crystallographic data for 4,6-Dihydroxy-5-methoxypyrimidine is not publicly available, this document presents a comprehensive analysis of the closely related compound, 4,6-Dichloro-5-methoxypyrimidine, offering valuable insights into the molecular geometry and packing interactions that govern the solid-state behavior of this class of compounds. The experimental protocols and data presentation herein serve as a robust framework for the crystallographic investigation of this compound and other analogous structures.

Crystallographic Data of 4,6-Dichloro-5-methoxypyrimidine

The single-crystal X-ray diffraction analysis of 4,6-Dichloro-5-methoxypyrimidine provides precise measurements of the unit cell dimensions, bond lengths, and bond angles, which are fundamental to understanding its three-dimensional structure.

Crystal Data and Structure Refinement

The key parameters defining the crystal lattice and the refinement statistics are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₅H₄Cl₂N₂O |

| Formula Weight | 179.00 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.6545 (19) |

| b (Å) | 3.9290 (6) |

| c (Å) | 13.0275 (18) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 698.91 (17) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| R-factor | 0.024 |

| wR-factor | 0.054 |

Selected Bond Lengths and Angles

The intramolecular geometry of 4,6-Dichloro-5-methoxypyrimidine reveals characteristic bond distances and angles.[1]

| Bond | Length (Å) | Angle | Angle (°) |

| Cl1—C1 | 1.7262 (16) | C1—N1—C2 | 115.5 (1) |

| Cl2—C3 | 1.7210 (19) | N1—C2—N2 | 128.0 (2) |

| O1—C4 | 1.351 (2) | C2—N2—C3 | 115.7 (1) |

| O1—C5 | 1.449 (2) | N2—C3—C4 | 122.5 (2) |

| N1—C1 | 1.323 (2) | C3—C4—C1 | 117.3 (2) |

| N2—C2 | 1.334 (2) | C4—C1—N1 | 120.9 (2) |

| C1—C4 | 1.397 (3) | C4—O1—C5 | 117.8 (1) |

| C3—C4 | 1.401 (3) |

Experimental Protocols

The determination of the crystal structure of 4,6-Dichloro-5-methoxypyrimidine involved the following key experimental procedures.

Synthesis and Crystallization

While the direct synthesis of this compound can be achieved through the cyclization of diethyl methoxymalonate with formamide and sodium methoxide, followed by acidification, the synthesis of the chloro-derivative involves subsequent chlorination.[2] Single crystals suitable for X-ray diffraction are typically grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization.[3]

X-ray Data Collection

Data for 4,6-Dichloro-5-methoxypyrimidine was collected on a Bruker APEX Duo CCD diffractometer at a temperature of 100 K.[4] A total of 4505 reflections were measured, of which 1520 were independent.[4]

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final R-factor for the structure was 0.024 for reflections with I > 2σ(I).[4]

Structural Analysis and Molecular Geometry

The molecule of 4,6-Dichloro-5-methoxypyrimidine is nearly planar, with the exception of the methyl carbon of the methoxy group.[1][4] In the crystal, the molecules are linked by short Cl···N contacts, forming a three-dimensional framework.[1][4]

Visualizing the Workflow and Potential Roles

Experimental Workflow for Crystal Structure Analysis

The process of determining the crystal structure of a novel compound follows a well-defined workflow, from initial synthesis to final data deposition.

Potential Role as a Nucleoside Analog

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor to nucleoside analogs.[5] These analogs can interfere with DNA and RNA synthesis, making them valuable in the development of antiviral and anticancer agents.[5]

References

An In-depth Technical Guide to the Tautomeric Forms of 4,6-Dihydroxy-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxy-5-methoxypyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a crucial intermediate in the synthesis of various biologically active molecules. A fundamental aspect of its chemistry, which dictates its reactivity and potential biological interactions, is its existence in multiple tautomeric forms. This guide provides a comprehensive technical overview of the tautomeric equilibria of this compound, consolidating theoretical predictions with experimental data from analogous systems. It details the key tautomeric structures, summarizes relevant spectroscopic and crystallographic data, and provides established experimental protocols for their characterization.

Introduction to Tautomerism in Hydroxypyrimidines

Tautomerism is a form of structural isomerism where isomers of a compound can interconvert by the migration of a proton. In the case of hydroxypyrimidines, such as this compound, the presence of hydroxyl groups adjacent to the ring nitrogen atoms facilitates a dynamic equilibrium between several tautomeric forms. These include the aromatic dihydroxy form and various non-aromatic keto (or oxo) forms. The position of this equilibrium is sensitive to the physical state (solid or solution), solvent polarity, pH, and temperature. Understanding the predominant tautomeric forms is critical as it influences the molecule's hydrogen bonding capabilities, aromaticity, and overall electronic properties, which are key determinants of its pharmacological profile.

Potential Tautomeric Forms of this compound

The primary tautomeric equilibrium for this compound involves the interconversion between the dihydroxy form and several diketo and keto-enol forms. The principal tautomers are depicted below. Computational studies on related hydroxypyrimidines suggest that the diketo and keto-enol forms are generally more stable than the dihydroxy form, particularly in the solid state and in polar solvents.[1]

Note: As actual images cannot be generated, the above DOT script is a template. The images would depict the chemical structures of the different tautomers.

Caption: Tautomeric forms of this compound.

Spectroscopic Characterization

Spectroscopic methods are paramount in elucidating the tautomeric composition of this compound in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[2] The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which differs significantly between the tautomeric forms.

Expected Spectroscopic Data (based on analogous systems):

| Tautomeric Form | Key ¹H NMR Signals (ppm, in DMSO-d₆) | Key ¹³C NMR Signals (ppm, in DMSO-d₆) |

| Dihydroxy | ~8.0 (H2), ~5.5 (H5) | ~165 (C4, C6), ~155 (C2), ~90 (C5) |

| Keto-Enol | Variable signals for NH and OH protons, distinct signals for H2 and H5 | Shift in C4, C6 signals to more keto-like values (~170 ppm) |

| Diketo | ~11.0 (NH), ~8.0 (H2), ~3.5 (CH₂) | ~170 (C4, C6), ~150 (C2), ~40 (C5) |

Note: The table presents expected chemical shift ranges based on data for 4,6-dihydroxypyrimidine and related structures. Actual values for the 5-methoxy derivative may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the tautomers. The presence or absence of characteristic vibrational bands can help identify the dominant form.

| Tautomeric Form | Key IR Absorption Bands (cm⁻¹) | Assignment |

| Dihydroxy | 3200-3600 (broad) | O-H stretching |

| 1550-1620 | C=N, C=C stretching | |

| Keto Forms | 3100-3300 | N-H stretching |

| 1650-1720 | C=O stretching |

Crystallographic Data

Crystallographic Data for 4,6-Dichloro-5-methoxypyrimidine: [3]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.6545(19) |

| b (Å) | 3.9290(6) |

| c (Å) | 13.0275(18) |

| V (ų) | 698.91(17) |

Experimental Protocols

Synthesis of this compound Sodium Salt

A common method for the synthesis of the sodium salt of this compound involves the condensation of 2-methoxypropandioic acid ethyl methyl ester with formamide in the presence of sodium methoxide.[4]

Workflow for Synthesis:

Caption: Synthesis of this compound sodium salt.

NMR Analysis of Tautomeric Equilibrium

To determine the tautomeric ratio in solution, high-resolution ¹H and ¹³C NMR spectra should be acquired.

Protocol for NMR Analysis: [5]

-

Sample Preparation: Dissolve a known quantity of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of 5-10 mg/mL.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. To identify exchangeable protons (NH and OH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals from exchangeable protons will diminish or disappear.

-

¹³C NMR Acquisition: Obtain a ¹³C NMR spectrum. The chemical shifts of the carbonyl carbons (in keto forms) versus the hydroxyl-bearing carbons (in the enol form) are particularly informative.

-

2D NMR: Perform 2D NMR experiments such as HSQC and HMBC to confirm assignments by correlating proton and carbon signals.[5]

-

Quantification: Integrate the signals corresponding to each tautomer to determine their relative populations.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is crucial for unambiguously determining the solid-state tautomeric form.

General Protocol for Crystallization: [6]

-

Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

-

Slow Evaporation: Prepare a nearly saturated solution of the compound and allow the solvent to evaporate slowly over several days in a loosely capped vial.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent will induce crystallization.

-

Cooling: Slowly cool a saturated solution of the compound. This can be done by placing the solution in a refrigerator or by using a programmable cooling apparatus.

Workflow for Crystallographic Analysis:

Caption: General workflow for X-ray crystallographic analysis.

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemical identity, with profound implications for its application in drug discovery and development. While direct quantitative data for this specific molecule is limited, a comprehensive understanding can be built upon the extensive research conducted on analogous hydroxypyrimidine systems. This guide has outlined the probable tautomeric forms and provided a framework of experimental and analytical approaches for their detailed investigation. Further research, particularly the acquisition of a single-crystal X-ray structure and detailed solution-state NMR studies, will be invaluable in fully elucidating the tautomeric landscape of this important synthetic intermediate.

References

- 1. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-depth Technical Guide on 4,6-Dihydroxy-5-methoxypyrimidine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxy-5-methoxypyrimidine is a crucial heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, including the pyrimidine core and reactive hydroxyl and methoxy groups, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound. It further delves into its known biological activities and applications, with a focus on its role as a key intermediate in the synthesis of pharmaceuticals. Detailed experimental protocols for its synthesis and characterization are provided, alongside a compilation of its quantitative data to support further research and development efforts in this field.

Introduction

Pyrimidines are a fundamental class of heterocyclic compounds, forming the backbone of essential biomolecules such as nucleic acids. The strategic substitution on the pyrimidine ring can lead to a diverse range of pharmacological activities. This compound, with its dihydroxy and methoxy functionalities, presents a scaffold of significant interest for chemical modifications and the development of novel therapeutic agents.

While the precise historical account of the initial discovery and the individuals involved in the first synthesis of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of pyrimidine chemistry, which began in the 19th century. The Pinner synthesis of pyrimidines, first described in 1884, laid the groundwork for the synthesis of a vast number of pyrimidine derivatives.[1] The development of synthetic routes to substituted pyrimidines like this compound likely occurred as an extension of these foundational methods, driven by the pursuit of new sulfonamides and other therapeutic agents in the mid-20th century.

Physicochemical Properties and Tautomerism

This compound exists as a pale yellow or white crystalline solid.[2][3] It exhibits solubility in alkaline and acidic aqueous solutions, as well as in organic solvents like ethanol.[3] An important characteristic of hydroxypyrimidines is their existence in tautomeric forms. This compound can exist in equilibrium between the dihydroxy form and its keto-enol tautomers, with the diketo form often being a significant contributor in the solid state and in solution.[4][5] This tautomerism plays a crucial role in its reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5193-84-0 | [3][6][7] |

| Molecular Formula | C₅H₆N₂O₃ | [3][6][7][8] |

| Molecular Weight | 142.11 g/mol | [3][6][8] |

| Melting Point | 275 °C or 341-345 °C | [2][3] |

| Appearance | Pale yellow or white crystalline solid | [2][3] |

| SMILES | COc1c(O)ncnc1O | [8] |

| InChIKey | JSEPQQUEVRZWST-UHFFFAOYSA-N | [8] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is a variation of the Pinner pyrimidine synthesis. This involves the condensation of a C3-dicarbonyl compound or its equivalent with an amidine. Specifically, it is obtained by the cyclization of a methoxymalonate derivative with formamide in the presence of a strong base like sodium methoxide, followed by acidification.[2]

General Synthesis Workflow

The synthesis can be conceptually broken down into two main stages: the base-catalyzed condensation to form the pyrimidine ring, and the subsequent acidification to yield the final product.

References

- 1. heteroletters.org [heteroletters.org]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. hmdb.ca [hmdb.ca]

- 4. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 5193-84-0 | FD12085 [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. GSRS [gsrs.ncats.nih.gov]

The Latent Therapeutic Potential of 4,6-Dihydroxy-5-methoxypyrimidine Derivatives: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds with a wide array of therapeutic applications. This technical guide delves into the biological activities of derivatives of 4,6-dihydroxy-5-methoxypyrimidine, a key synthetic intermediate. While direct biological data on the parent compound is scarce, its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate further research and drug development endeavors.

Introduction: The Pyrimidine Core and the Role of this compound

Pyrimidine and its analogues are of great interest due to their diverse biological activities, serving as fundamental components of nucleic acids (DNA and RNA)[1][2]. This inherent biological relevance has made the pyrimidine nucleus a privileged scaffold in the design of novel therapeutic agents. Compounds incorporating this ring system have been developed as anticancer, antibacterial, antiviral, anti-inflammatory, and antihypertensive agents[3][4].

This compound is a key starting material in the synthesis of a variety of biologically active molecules[5][6]. Its chemical structure allows for facile modification, particularly through the chlorination of the hydroxyl groups to form the highly reactive intermediate, 4,6-dichloro-5-methoxypyrimidine[7]. This intermediate serves as a versatile precursor for the synthesis of a wide range of substituted pyrimidine derivatives with potential therapeutic applications.

Synthesis of this compound Derivatives

The primary route to diversifying the this compound core involves its conversion to 4,6-dichloro-5-methoxypyrimidine. This is typically achieved through chlorination using reagents like phosphorus oxychloride or phosphorus trichloride[7][8][9]. The resulting dichloro-derivative is then susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at the 4 and 6 positions.

A general synthetic workflow is depicted below:

Caption: General synthetic scheme for derivatization.

Biological Activities of this compound Derivatives

The versatility of the pyrimidine scaffold has led to the development of derivatives with a broad spectrum of pharmacological activities. The following sections summarize the key therapeutic areas where these compounds have shown promise.

Anticancer Activity

Numerous studies have highlighted the potential of pyrimidine derivatives as anticancer agents[1][2][10]. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases, and interference with nucleic acid metabolism.

| Compound Class | Cell Line(s) | Activity (IC50) | Reference |

| Pyrido[2,3-d]pyrimidine derivatives | A549 (Lung) | 2d: Strong cytotoxicity at 50 µM | [11] |

| 4,6-disubstituted pyrimidines | HeLa (Cervical), MCF7 (Breast), THP-1 (Leukemia), LoVo (Colon), A549 (Lung) | Inhibitory activity observed | [10] |

| Thiazolopyrimidine derivatives | PC-3 (Prostate), HCT-116 (Colon) | 7c, 8a, 12a: High activity against PC-3; 11b, 12a: High activity against HCT-116 | [12] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant activity against a range of bacteria and fungi[4][13][14].

| Compound Class | Microorganism(s) | Activity (MIC) | Reference |

| Thiophenyl substituted pyrimidine | MRSA, VREs | Potent activity | [15] |

| 4,6-disubstituted pyrimidines | E. coli | Appreciable to improved activity | [13] |

| Pyrimidine derivatives | P. aeruginosa, S. aureus, E. coli | Promising activity | [4] |

Anti-inflammatory Activity

Certain pyrimidine derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines[3][16][17][18][19].

| Compound Class | Target/Assay | Activity | Reference |

| Pyrimidine derivatives L1 & L2 | COX-2 | High selectivity | [16][19] |

| Pyrazolo[3,4-d]pyrimidine derivatives | Rat pleurisy inflammation model | Good in vivo activity | [3] |

| Thiazolo[3,2-c]pyrimidine-5-thione | Carrageenan-induced paw oedema | 37.4% inhibition at 100 mg/kg p.o. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activity of pyrimidine derivatives.

Synthesis of 4,6-dichloro-5-methoxypyrimidine

This protocol is adapted from established methods for the chlorination of dihydroxypyrimidines.

Materials:

-

This compound sodium salt

-

Phosphorus trichloride (PCl₃) or Phosphorus oxychloride (POCl₃)

-

Organic solvent (e.g., trichloroethylene)

-

Deionized water

-

Alkali solution (e.g., NaOH)

Procedure:

-

In a reaction vessel, add phosphorus trichloride and heat to 70-80 °C.

-

Slowly add this compound sodium salt over 0.5-1.5 hours, maintaining the temperature at 80-95 °C.

-

After the addition is complete, reflux the mixture at 110-120 °C for 2-6 hours.

-

Cool the reaction mixture to below 90 °C and add an organic solvent to dissolve the product.

-

Carefully add deionized water to hydrolyze any remaining chlorinating agent.

-

Separate the organic layer and wash it with an alkali solution to neutralize any remaining acid.

-

The organic layer is then subjected to distillation to remove the solvent and obtain the crude 4,6-dichloro-5-methoxypyrimidine.

-

Further purification can be achieved by recrystallization.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[20][21][22][23].

Materials:

-

Cells to be tested

-

Complete cell culture medium

-

96-well plates

-

Test compounds (pyrimidine derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Caption: MTT assay workflow for cytotoxicity testing.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation[24][25][26][27][28]. The broth microdilution method is a common technique for determining MIC.

Materials:

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Test compounds (pyrimidine derivatives)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in broth to the final desired concentration.

-

Inoculate each well of the microtiter plate with the bacterial suspension, except for a sterility control well.

-

Include a positive growth control (no compound) and a negative control (no bacteria).

-

Incubate the plate at the appropriate temperature and duration for the specific bacterium.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that prevents visible turbidity.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms for many pyrimidine derivatives are still under investigation, some have been shown to interact with specific signaling pathways. For instance, certain anti-inflammatory pyrimidine derivatives selectively inhibit the COX-2 enzyme, a key player in the inflammatory cascade.

Caption: Inhibition of the COX-2 pathway.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of various substituted pyrimidines underscore the value of this scaffold in medicinal chemistry. Future research should focus on the synthesis and screening of a broader range of derivatives to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their optimization and potential clinical translation. The information compiled in this guide provides a solid foundation for researchers to build upon in the quest for new and effective treatments for a variety of diseases.

References

- 1. ijcrt.org [ijcrt.org]

- 2. ijrpr.com [ijrpr.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. ias.ac.in [ias.ac.in]

- 5. biosynth.com [biosynth.com]

- 6. echemi.com [echemi.com]

- 7. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]

- 8. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 9. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]

- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. japsonline.com [japsonline.com]

- 13. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. texaschildrens.org [texaschildrens.org]

- 23. atcc.org [atcc.org]

- 24. benchchem.com [benchchem.com]

- 25. protocols.io [protocols.io]

- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 27. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 28. benchchem.com [benchchem.com]

The Therapeutic Potential of Methoxypyrimidines: A Technical Guide for Drug Discovery

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Among the various substituted pyrimidines, methoxypyrimidine derivatives have emerged as a particularly versatile class of compounds with significant therapeutic potential across multiple disease areas. The presence of the methoxy group can critically influence the physicochemical properties and biological activity of the parent pyrimidine ring, often enhancing membrane permeability and metabolic stability, and providing a key interaction point with biological targets.[3] This in-depth technical guide provides a comprehensive overview of the current landscape of methoxypyrimidine-based therapeutic agents, with a focus on their applications in oncology, virology, bacteriology, and inflammatory diseases. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anticancer Applications of Methoxypyrimidines

Methoxypyrimidine derivatives have demonstrated significant promise as anticancer agents, primarily by targeting key enzymes and signaling pathways that are dysregulated in cancer, such as protein kinases.[4][5] The pyrimidine core can act as a bioisostere for the adenine base of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[4]

Kinase Inhibition

Several classes of kinases are crucial targets for anticancer drug development, and methoxypyrimidine-based compounds have shown potent inhibitory activity against a number of them, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases.[5]

| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine Derivatives | Not Specified | LoVo (Colon) | 0.08 - 15.4 | [6] |

| LoVo/DX (Colon, resistant) | 0.12 - 21.6 | [6] | ||

| MCF-7 (Breast) | 0.15 - 25.8 | [6] | ||

| A549 (Lung) | 0.11 - 19.3 | [6] | ||

| Thiazolo[4,5-d]pyrimidine Derivatives | Not Specified | A375 (Melanoma) | 0.02 - 1.5 | [6] |

| C32 (Amelanotic Melanoma) | 0.03 - 2.1 | [6] | ||

| DU145 (Prostate) | 0.04 - 3.2 | [6] | ||

| 2,4-disubstituted-2-thiopyrimidine derivatives | VEGFR-2 | HepG2 (Liver), UO-31 (Kidney) | Not specified | [7] |

| 4,6-disubstituted pyrimidine derivatives | Not Specified | SIHA, IMR-32, A549, PANC-1, DU145, MDA-MB-231 | Not specified | [8] |

| Pyrimidine-Tethered Chalcone (B-4) | EGFR | A549 (Lung) | 20.49 ± 2.71 | [9] |

| MCF-7 (Breast) | 6.70 ± 1.02 | [9] |

Signaling Pathways in Cancer Targeted by Methoxypyrimidines

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][10] Methoxypyrimidine derivatives have been developed as inhibitors of key components of this pathway, such as PI3K and mTOR.[11]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[12]

Caption: Key roles of Aurora A and B kinases in cell cycle progression.

Experimental Protocols: Anticancer Activity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[13]

-

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[14]

-

Materials:

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the methoxypyrimidine compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours under the same conditions as step 1.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[13]

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

-

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: General workflow for an MTT cell viability assay.

Antiviral Applications of Methoxypyrimidines

The pyrimidine nucleus is a key component of many antiviral drugs, and methoxypyrimidine derivatives, particularly nucleoside analogs, have shown promise as inhibitors of viral replication.[14][15] These compounds can interfere with viral polymerases or other essential viral enzymes.[15]

Antiviral Activity of Methoxypyrimidine Derivatives

| Compound Class | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Acyclic Uracil Nucleoside | HSV-1 | Vero | 15.76 | >100 | >6.3 | [4] |

| Acyclic Uracil Nucleoside | HSV-1 | Vero | 15.19 | >100 | >6.6 | [4] |

| Pyrimidine derivative | Influenza A (H1N1) | MDCK | 15 | Not specified | Not specified | [16] |

| Pyrimidine derivative | Influenza A (H1N1) | MDCK | 30 | Not specified | Not specified | [16] |

| Pyrimidine derivative | Influenza A (H1N1) | MDCK | 42-48 | Not specified | Not specified | [16] |

| Carbobicyclic Nucleoside Analog | Respiratory Syncytial Virus (RSV) | Not specified | 0.53 - 1.66 | >40 | >24 - >75 | [17] |

Experimental Protocols: Antiviral Activity

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[4]

-

Principle: Viruses that cause cell lysis form clear zones, or plaques, in a confluent monolayer of host cells. The number of plaques is proportional to the amount of infectious virus. An effective antiviral compound will reduce the number of plaques.

-

Materials:

-

Confluent monolayer of host cells (e.g., Vero cells) in 6- or 12-well plates

-

Virus stock with a known titer

-

Methoxypyrimidine test compounds

-

Culture medium (e.g., DMEM)

-

Overlay medium (e.g., culture medium with low-melting-point agarose)

-

Crystal violet staining solution

-

-

Procedure:

-

Cell Preparation: Seed host cells in multi-well plates and grow to confluence.

-

Virus Adsorption: Remove the culture medium and infect the cell monolayers with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.[4]

-

Compound Treatment: During the virus adsorption period, prepare serial dilutions of the methoxypyrimidine compounds in the overlay medium.

-

Overlay: After the adsorption period, remove the virus inoculum and add the compound-containing overlay medium to the respective wells. Include a virus control (no compound) and a cell control (no virus).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).[4]

-

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined from a dose-response curve.

Caption: General workflow for a plaque reduction assay.

Antibacterial Applications of Methoxypyrimidines

Methoxypyrimidine derivatives have also been investigated for their antibacterial properties.[18] The pyrimidine ring is a common scaffold in various antibacterial agents.

Antibacterial Activity of Methoxypyrimidine Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrimidine derivatives | E. coli | 6.25 | [5] |

| P. aeruginosa | 6.25 | [5] | |

| K. pneumonia | 6.25 | [5] | |

| 7-Methoxyquinoline derivatives | E. coli | 7.81 - 62.50 | [19] |

| P. aeruginosa | 125 - 500 | [19] | |

| S. aureus | 125 - 500 | [19] |

Experimental Protocols: Antibacterial Activity

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[18]

-

Principle: A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the test compound. After incubation, the wells are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound that prevents visible growth.[20]

-

Materials:

-

96-well microtiter plates

-

Bacterial strain of interest

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Methoxypyrimidine test compounds

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the methoxypyrimidine compounds in the growth medium directly in the 96-well plate.[21]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.[21]

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (medium without bacteria).[21]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[22]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.[21]

-

-

Data Analysis: The MIC value is reported as the lowest concentration of the compound that inhibits bacterial growth.

Anti-inflammatory Applications of Methoxypyrimidines

Methoxypyrimidine derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[23][24]

COX-2 Inhibition

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrimidine-5-carbonitriles | COX-2 | 0.16 - 0.20 | Not specified | [24] |

| Pyrimidine derivatives | COX-2 | 8.2 - 22.6 | >12.1 | [25] |

| 2-(Trimethoxyphenyl)-thiazoles | COX-2 | 23.26 - 28.87 | 9.24 | [26] |

Signaling Pathway in Inflammation

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced by inflammatory stimuli.[23]

Caption: The cyclooxygenase (COX) pathway in inflammation.

Experimental Protocols: Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[15]

-

Principle: The assay is based on the fluorometric detection of prostaglandin G2, the intermediate product generated by the COX enzyme. A probe is used that produces a fluorescent signal proportional to the amount of prostaglandin G2.[15]

-

Materials:

-

96-well black microplates

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

Arachidonic acid (substrate)

-

Methoxypyrimidine test compounds

-

Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

Fluorometric plate reader

-

-

Procedure:

-

Reagent Preparation: Prepare solutions of the test inhibitors, enzyme control, and inhibitor control.[15]

-

Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX Probe, COX Cofactor, and the test compound or control.

-

Enzyme Addition: Add the COX-2 enzyme to all wells except the negative control.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[15]

-

-

Data Analysis: Calculate the rate of the reaction (slope of the fluorescence versus time). Determine the percentage of inhibition for each compound concentration relative to the enzyme control. The IC50 value is calculated from the dose-response curve.

Methoxypyrimidine derivatives represent a highly versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy across a range of therapeutic areas, including oncology, virology, bacteriology, and inflammation, underscores their potential for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the current state of research, including quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that continued exploration of the chemical space around the methoxypyrimidine core will lead to the discovery of new and improved drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. The methodologies and data presented herein should serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important class of molecules.

References

- 1. iosrphr.org [iosrphr.org]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]